

developing PI3K δ inhibitors from piperidine-based scaffolds

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Compound of Interest

Compound Name: *Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate*

CAS No.: 883546-93-8

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Application Note: Developing PI3K δ Inhibitors from Piperidine-Based Scaffolds

Executive Summary & Strategic Rationale

Phosphoinositide 3-kinase delta (PI3K δ) is a lipid kinase predominantly expressed in leukocytes, making it a critical target for B-cell malignancies (CLL, FL) and autoimmune disorders. While first-generation inhibitors like Idelalisib validated the target, they suffered from toxicity profiles (hepatotoxicity, colitis) often linked to off-target effects or poor physicochemical properties.

This guide focuses on the piperidine scaffold as a versatile pharmacophore for next-generation PI3K δ inhibitors. Unlike the morpholine rings common in early PI3K inhibitors (which target the hinge region), piperidine moieties are increasingly utilized to access the affinity pocket or the solvent-exposed region. The piperidine ring offers a tunable pKa for solubility and a sp³-rich architecture that allows for precise vectorization of substituents to maximize isoform selectivity (sparing PI3K α/β).

Medicinal Chemistry: Piperidine Scaffold

Optimization

Structural Design Philosophy

The ATP-binding pocket of PI3K δ contains key regions: the Hinge Region (Val828), the Affinity Pocket, and the Ribose Binding Region.

- The Core: typically a flat heteroaromatic system (e.g., thienopyrimidine, quinazolinone) that anchors to the hinge.
- The Piperidine Role: The piperidine ring is often attached to the core via a linker or direct C-N bond. Its chair conformation allows substituents (e.g., 3-amino, 4-carboxamide) to probe the affinity pocket, forming salt bridges with residues like Asp832 or Glu826, which are critical for δ -selectivity.

SAR Case Study: Piperidine Substitution Effects

The following table illustrates a hypothetical optimization campaign where a morpholine hinge-binder is replaced or supplemented with a piperidine moiety to improve selectivity.

Table 1: Structure-Activity Relationship (SAR) of Piperidine Analogs

Cmpd ID	R-Group (Piperidine pos.)	PI3K δ IC50 (nM)	PI3K α IC50 (nM)	Selectivity (α/δ)	Solubility (pH 7.4)
Ref 1	Morpholine (Parent)	12	50	4x	Low
PIP-01	Unsubstituted Piperidine	45	120	2.6x	Low
PIP-02	4-NH2 (Axial)	8	800	100x	High
PIP-03	3-NH2 (Equatorial)	5	1,200	240x	High
PIP-04	4-CONH2	22	400	18x	Moderate
PIP-05	N-Methyl-4- NH2	150	600	4x	High

Key Insight: The introduction of a primary amine at the 3-position (PIP-03) often captures a specific electrostatic interaction within the delta-specific pocket that is sterically restricted in the alpha isoform.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Coupling of a functionalized piperidine to a chloropyrimidine core.

Reagents:

- Core: 4-chloro-6-phenylthieno[3,2-d]pyrimidine (or similar scaffold).
- Nucleophile: tert-butyl piperidin-3-ylcarbamate (chiral pure).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: IPA (Isopropyl alcohol) or NMP.

Procedure:

- Charge: In a 20 mL microwave vial, dissolve 1.0 eq (200 mg) of the chloro-heterocycle core in 5 mL of IPA.
- Add: Add 1.2 eq of the piperidine amine and 2.5 eq of DIPEA.
- Reflux: Heat the reaction to 85°C for 4 hours (or 120°C for 30 min in microwave). Monitor by LC-MS for disappearance of starting material (M+H).
- Workup: Evaporate volatiles. Redissolve residue in DCM, wash with sat. NaHCO₃ and brine. Dry over MgSO₄.
- Deprotection: Treat the crude Boc-protected intermediate with 4M HCl in dioxane for 1 hour at RT to liberate the free amine.
- Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final salt.

Biochemical Potency Assay: ADP-Glo™ Kinase Assay

Objective: Determine IC₅₀ values against recombinant PI3K δ . This assay quantifies the ADP produced during the phosphorylation of the PIP₂ substrate.

Materials:

- Enzyme: Recombinant PI3K δ (p110 δ /p85 α complex).
- Substrate: PIP₂:PS lipid vesicles (0.05 mg/mL).
- ATP: Ultrapure ATP (K_m apparent is typically ~25-50 μ M; use 25 μ M for screening).
- Detection: Promega ADP-Glo™ Kinase Assay Kit.[\[1\]](#)

Protocol:

- Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Echo acoustic dispensing preferred).

- Enzyme Addition: Dilute PI3K δ enzyme in 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). Add 2 μ L of enzyme solution to wells. Incubate 10 min at RT.
- Reaction Start: Add 2 μ L of Substrate/ATP mix (final conc: 10 μ M PIP₂, 25 μ M ATP).
- Incubation: Incubate at RT for 60 minutes.
- Stop/Depletion: Add 4 μ L of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min at RT.
- Detection: Add 8 μ L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Read: Measure luminescence on a plate reader (e.g., EnVision).
- Analysis: Normalize to Vehicle (0% inhibition) and No-Enzyme (100% inhibition) controls. Fit curves using a 4-parameter logistic model.

Cellular Mechanism of Action: Anti-IgM Induced pAKT (S473)

Objective: Verify cellular permeability and on-target inhibition in a B-cell context.

Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

Protocol:

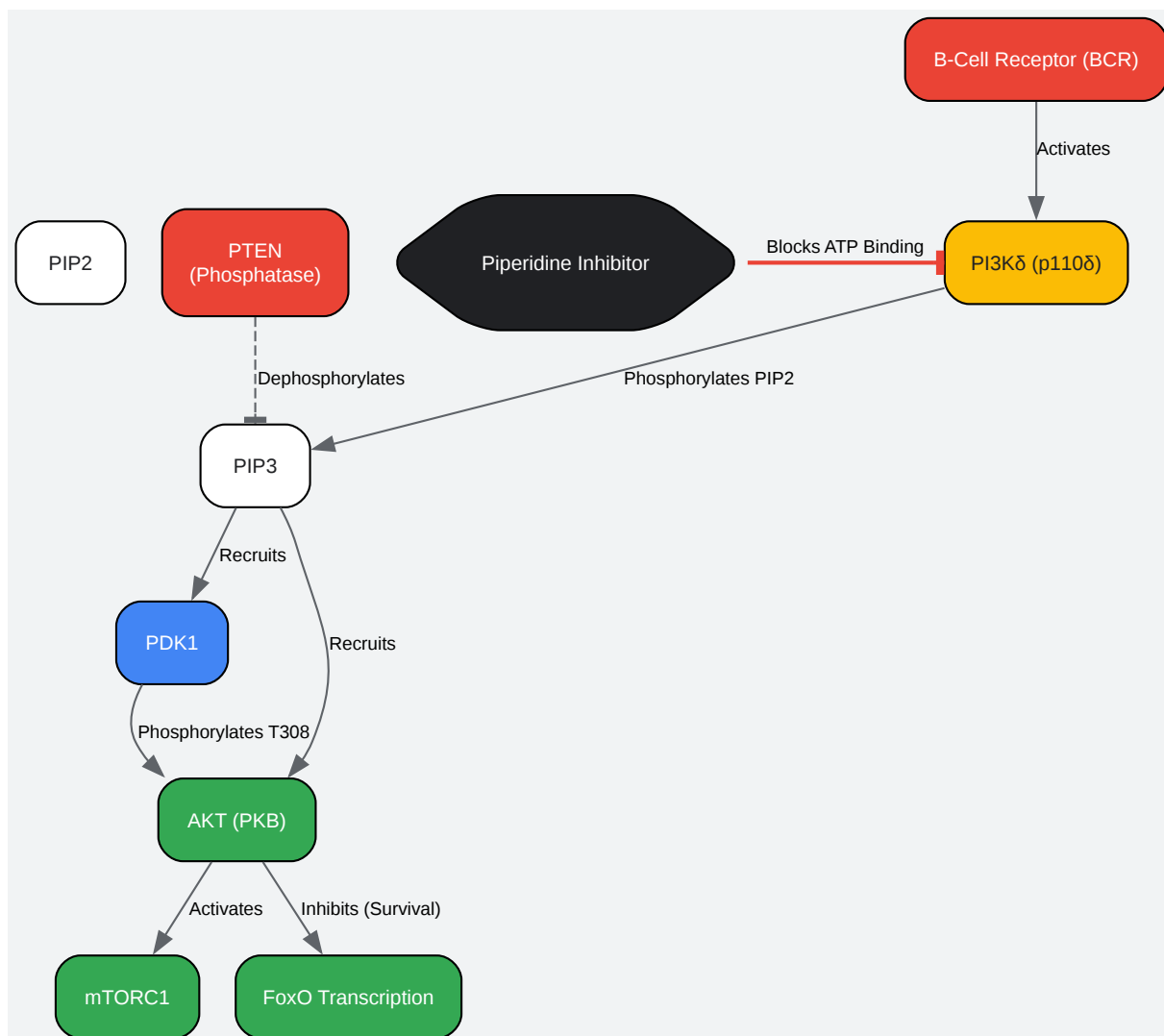
- Starvation: Seed Ramos cells at 2×10^6 cells/mL in serum-free RPMI-1640 for 2 hours to reduce basal AKT phosphorylation.
- Treatment: Aliquot 100 μ L cells into 96-well v-bottom plates. Add 1 μ L of 100X compound dilution. Incubate 1 hour at 37°C.
- Stimulation: Stimulate B-cell receptor (BCR) with 10 μ g/mL Goat F(ab')₂ Anti-Human IgM for 15 minutes.

- Lysis: Spin down plates (1500 rpm, 3 min), aspirate media. Lyse pellets in 100 μ L cold Cell Lysis Buffer (CST) + Phosphatase Inhibitors.
- Quantification:
 - Option A (Western): Run SDS-PAGE, blot for pAKT (S473) and Total AKT.
 - Option B (ELISA/HTRF): Use a pAKT S473 Sandwich ELISA kit. Transfer 10 μ L lysate to ELISA plate.
- Calculation: Calculate IC50 based on the ratio of pAKT/Total AKT signal relative to DMSO-stimulated controls.

Visualizations

Diagram 1: PI3K Signaling & Inhibitor Intervention

This pathway map illustrates the downstream consequences of PI3K δ inhibition in B-cells.

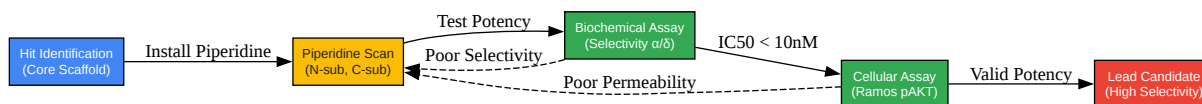


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Caption: The PI3K δ signaling cascade. Piperidine-based inhibitors competitively bind the ATP pocket of p110 δ , preventing PIP3 generation and downstream AKT/mTOR survival signaling.

Diagram 2: Lead Optimization Workflow

A logical flow for evolving a hit to a lead using the piperidine strategy.



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Caption: Iterative workflow for optimizing piperidine-based PI3Kδ inhibitors, cycling between synthesis and biological validation.

References

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